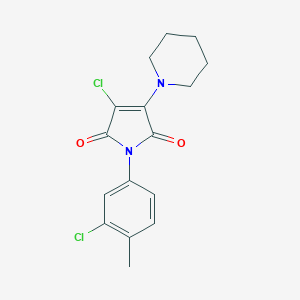
(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTT and has been shown to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Green Synthesis Approaches
A study by Shahvelayati et al. (2017) presents an efficient synthesis method for a similar compound using a three-component tandem reaction in ionic liquid media, emphasizing a green chemistry approach due to the use of a recyclable solvent. This method highlights the importance of environmentally friendly solvents in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Catalytic Applications
Ghorbanloo and Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This work underscores the utility of thiazole derivatives in catalysis, particularly in oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial Activity
Vinusha et al. (2015) synthesized Schiff base ligands derived from imino-4-methoxyphenol thiazole and investigated their antimicrobial properties. Their findings suggest that such compounds exhibit moderate activity against selected bacteria and fungi, contributing to the search for new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Solubility Studies
Song et al. (2010) determined the solubilities of a thiazole-ethanethioic acid derivative in various solvents, providing valuable data for the formulation and application of these compounds in different mediums. This research contributes to understanding the physicochemical properties essential for the application of thiazole derivatives in chemical and pharmaceutical industries (Song, Qu, & Wang, 2010).
Advanced Material Applications
Zhang et al. (2016) designed and synthesized compounds based on the thiazolo[5,4-d]thiazole moiety for application in white organic light-emitting diodes (WOLEDs). Their work emphasizes the potential of thiazole derivatives in the development of materials for advanced optoelectronic devices, showcasing the versatility and importance of these compounds in material science (Zhang et al., 2016).
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-5-3-4-6-17(14)20-19-21(11-12-22)18(13-24-19)15-7-9-16(23-2)10-8-15/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKJMOGWAUFHDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]benzoate](/img/structure/B380751.png)

![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B380756.png)
![Ethyl 4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380758.png)
![Ethyl 4-[(2-ethylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380759.png)

![8-[[Butyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B380762.png)
![Ethyl 4-(3-methoxyanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380763.png)
![Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380764.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380765.png)
![Ethyl 4-[(4-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380766.png)
![Ethyl 8-chloro-4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B380767.png)
